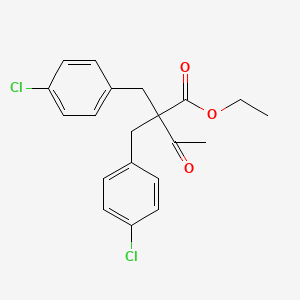

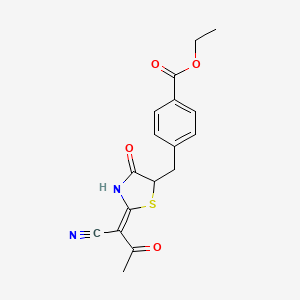

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate, commonly referred to as EBCO, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, odorless, and flammable liquid with a boiling point of 206.3°C and a melting point of -7.3°C. EBCO is a versatile compound, with applications in fields such as biochemistry, pharmacology, and analytical chemistry.

科学的研究の応用

Antioxidant and Antimicrobial Activities

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrated potential in antioxidant and antimicrobial activities . Spectral studies and X-ray diffraction confirmed its structure, laying the groundwork for its evaluation against various microbial strains and oxidative stress conditions (Kumar et al., 2016).

Material Science and Semiconductor Applications

In material science, bis(alkyl 3-oxobutanoato)copper(II) compounds, featuring Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate derivatives, were synthesized for depositing copper films at low temperatures. This method provided conformal coverage on patterned substrates, suggesting its utility in semiconductor manufacturing and electronic device fabrication (Hwang et al., 1996).

Organic Synthesis and Heterocycle Formation

The compound has served as a versatile intermediate for synthesizing trifluoromethyl heterocycles , including oxazoles, thiazoles, and imidazoles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights its role in developing novel organic compounds with potential pharmacological applications (Honey et al., 2012).

Enzymatic Reduction for Chiral Intermediates

Ethyl 4-chloro-3-oxobutanoate's reduction by Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes emphasized its application in producing optically pure ethyl (S)-4-chloro-3-hydroxybutanoate . This process, utilizing biocatalysis, offers a green and efficient approach to synthesizing chiral intermediates for pharmaceutical use (Kizaki et al., 2001).

Catalysis and Chemical Transformations

The compound has been involved in catalysis research , particularly in the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This demonstrates its utility in facilitating complex chemical transformations, contributing to the development of new synthetic methodologies (Ilies et al., 2017).

特性

IUPAC Name |

ethyl 2,2-bis[(4-chlorophenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHXSJXOBJPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)

![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)

![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)